molecular formula C17H17N3O3S B3288383 2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-46-9

2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B3288383
CAS No.: 851979-46-9
M. Wt: 343.4 g/mol
InChI Key: WCKANHOZEBGNRO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a benzothiazole-based hydrazide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked to a 6-methylbenzo[d]thiazole moiety via a hydrazine bridge. The compound’s structure combines electron-donating methoxy groups with the aromatic benzothiazole system, which is frequently associated with biological activity, including anticancer and antimicrobial properties .

Properties

IUPAC Name

2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-4-7-13-15(8-10)24-17(18-13)20-19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKANHOZEBGNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. This forms the benzothiazole ring structure.

    Substitution Reactions: The 6-methyl group is introduced via electrophilic substitution reactions using methylating agents.

    Hydrazide Formation: The benzohydrazide moiety is introduced by reacting the benzothiazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced hydrazides and amines.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on cell lines and microorganisms. It has demonstrated antimicrobial activity against various bacterial and fungal strains.

    Pharmacology: Research is ongoing to explore its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • 6-Methylbenzo[d]thiazole Derivatives: N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g): Features a thiadiazole-thioacetamide chain and phenylurea group. Antifungal Hydrazine Analogues (R1–R5): Synthesized from 2-iminothiazolidine-4-one, these compounds lack methoxy substituents but retain the benzothiazole-hydrazine framework. Their antifungal activity against Candida albicans and Aspergillus niger suggests that the hydrazine moiety is critical for bioactivity, a feature shared with the target compound .

Variations in the Hydrazide-Linked Aromatic System

  • 2,4-Dimethoxy-N'-[(3-Methoxyphenoxy)acetyl]benzohydrazide (CAS 352648-91-0): This analog replaces the benzothiazole with a 3-methoxyphenoxy acetyl group. The additional methoxy group increases molecular weight (360.36 g/mol vs. ~343.39 g/mol for the target compound) and may alter pharmacokinetic properties due to enhanced hydrophilicity .
  • 1,2,4-Triazole Derivatives (7–9) : Synthesized from hydrazinecarbothioamides, these compounds feature triazole-thione rings instead of benzothiazole. The C=S group (IR: 1247–1255 cm⁻¹) and tautomeric equilibria distinguish their spectral profiles from the target compound’s C=O and methoxy signals (IR: ~1660 cm⁻¹ for carbonyl, ~2830 cm⁻¹ for O-CH₃) .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Target Compound: Expected peaks at ~1660 cm⁻¹ (C=O stretch), ~2830 cm⁻¹ (O-CH₃), and ~3250 cm⁻¹ (N-H stretch) .
    • Triazole Derivatives (7–9): Absence of C=O peaks but presence of C=S (~1250 cm⁻¹) and NH (~3400 cm⁻¹) .
  • NMR Spectroscopy :
    • The 2,4-dimethoxy groups in the target compound would show distinct singlet peaks at ~3.8 ppm (¹H) and ~55 ppm (¹³C), unlike halogenated analogs (e.g., 4j), which exhibit downfield shifts for aromatic protons adjacent to chlorine .

Biological Activity

2,4-Dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its synthesis, biological evaluations, and structure-activity relationships (SARs).

Chemical Structure

The compound can be represented by the following chemical structure:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of 2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction between appropriate hydrazine derivatives and substituted benzo[d]thiazole compounds. The synthetic pathway often includes key steps such as:

  • Formation of Benzohydrazide : Reacting 2,4-dimethoxybenzoic acid with hydrazine.
  • Thiazole Coupling : Introducing the thiazole moiety through electrophilic substitution or coupling reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide were tested against various bacterial strains using disk diffusion methods. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate their effectiveness.

CompoundBacterial StrainMIC (µg/mL)
2,4-Dimethoxy-N'-(6-Methylbenzo[d]thiazol-2-yl)benzohydrazideE. coli15
2,4-Dimethoxy-N'-(6-Methylbenzo[d]thiazol-2-yl)benzohydrazideS. aureus10

These results suggest that the compound has promising antibacterial activity.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were determined using the MTT assay.

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The results indicate that 2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide has significant potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiazole and hydrazide moieties significantly affect the biological activity of the compound. For example:

  • Substituents on the thiazole ring : Methyl groups enhance antibacterial activity.
  • Hydrazone linkage : Essential for maintaining cytotoxicity against cancer cells.

Case Studies

  • Study on Anticancer Properties : A study evaluated various derivatives of benzothiazole and their effects on prostate cancer cells. The findings suggested that modifications similar to those in 2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells.
  • Antimicrobial Evaluation : Another case study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
Reactant of Route 2
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2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.